![molecular formula C18H21BrN2O3S B238855 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation has been found to be effective in the treatment of these disorders. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and dopaminergic systems.
Efectos Bioquímicos Y Fisiológicos
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to modulate the activity of ion channels and transporters, which may contribute to its effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a highly selective compound that can be used to investigate the role of the 5-HT1A receptor in anxiety and depression. In addition, its effects on other neurotransmitter systems make it a useful tool for investigating the complex interactions between these systems. However, one limitation of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is that it has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective 5-HT1A receptor antagonists, which may have greater therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its effects on other neurotransmitter systems.
Métodos De Síntesis
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylamine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of an organic base. This reaction yields the intermediate 1-(4-bromo-3-methylphenyl)sulfonyl-2-methoxybenzene, which is then reacted with piperazine in the presence of a catalyst to yield the final product, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to exhibit anxiolytic and antidepressant effects in animal models, and has shown promise in clinical trials. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the cardiovascular system.
Propiedades
Nombre del producto |
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C18H21BrN2O3S |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
NOODONZYVMFHQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



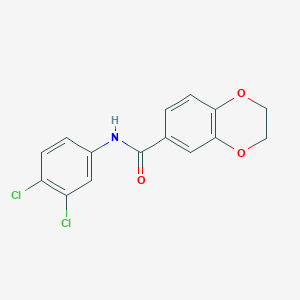
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
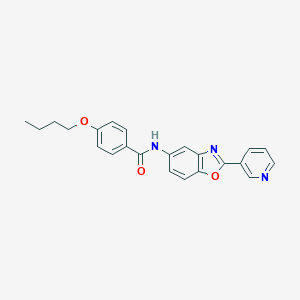
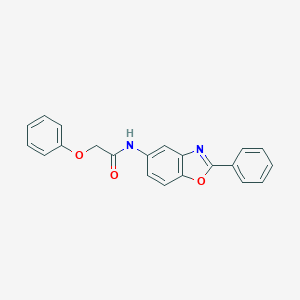
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
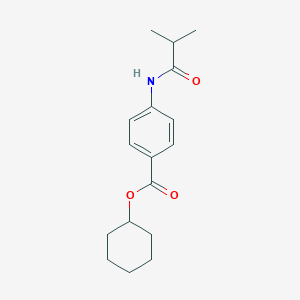

![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
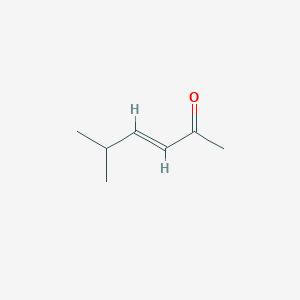
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B238796.png)
![3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B238804.png)